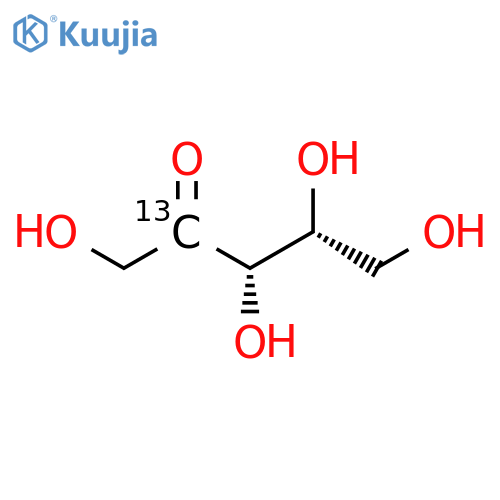Cas no 131771-47-6 (D-2-13CXylulose (~0.4 M in Water))
D-2-13Cキシルロース(~0.4 M in Water)は、13C標識されたケトペントースの一種で、代謝経路のトレーサーとして広く利用されています。水溶液として調製されており、濃度は約0.4モルで安定性に優れています。この化合物は、糖代謝研究や核磁気共鳴(NMR)分析において特に有用で、13C標識により高感度な検出が可能です。また、生化学的な研究において、ペントースリン酸経路やグリコシル化反応のメカニズム解明に貢献します。高純度で調製されており、実験の再現性と信頼性を確保します。

131771-47-6 structure
商品名:D-2-13CXylulose (~0.4 M in Water)
CAS番号:131771-47-6
MF:C5H10O5
メガワット:151.122557163239
CID:102269
D-2-13CXylulose (~0.4 M in Water) 化学的及び物理的性質
名前と識別子
-
- D-threo-2-Pentulose-2-13C(9CI)
- D-[2-13C]THREO-PENT-2-ULOSE
- D-[2-13C]Xylulose
- D-[1-(14)C]mannitol
- D-[1-14C]mannitol
- D-[14C]-mannitol
- D-[2-(13)C]-ribulose
- D-< 1-14C> Mannit
- D-< 1-18O> glucose
- D-Mannitol-1-14C
- keto-(2-13C)-D-ribulose
- D-2-13CXylulose (~0.4 M in Water)
-
- インチ: InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1
- InChIKey: ZAQJHHRNXZUBTE-OALKFFQMSA-N
- ほほえんだ: OC[C@H]([C@@H]([13C](CO)=O)O)O
D-2-13CXylulose (~0.4 M in Water) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | X750904-5mg |
D-[2-13C]Xylulose (~0.4 M in Water) |
131771-47-6 | 5mg |
$ 184.00 | 2023-09-05 | ||
| Omicron Biochemicals | XYU-003-0.25g |
D-[2-13C]xylulose |
131771-47-6 | 0.25g |
$1015 | 2025-02-19 | ||
| TRC | X750904-50mg |
D-[2-13C]Xylulose (~0.4 M in Water) |
131771-47-6 | 50mg |
$ 1455.00 | 2023-09-05 | ||
| Omicron Biochemicals | XYU-003-1g |
D-[2-13C]xylulose |
131771-47-6 | 1g |
$2555 | 2023-09-21 | ||
| Omicron Biochemicals | XYU-003-0.50g |
D-[2-13C]xylulose |
131771-47-6 | 0.50g |
$1725 | 2025-02-19 | ||
| Omicron Biochemicals | XYU-003-1.0g |
D-[2-13C]xylulose |
131771-47-6 | 1.0g |
$3110 | 2025-02-19 | ||
| A2B Chem LLC | AE39303-500mg |
D-[2-13C]THREO-PENT-2-ULOSE |
131771-47-6 | 500mg |
$1891.00 | 2024-04-20 | ||
| A2B Chem LLC | AE39303-1g |
D-[2-13C]THREO-PENT-2-ULOSE |
131771-47-6 | 1g |
$3367.00 | 2024-04-20 | ||
| A2B Chem LLC | AE39303-250mg |
D-[2-13C]THREO-PENT-2-ULOSE |
131771-47-6 | 250mg |
$1132.00 | 2024-04-20 |
D-2-13CXylulose (~0.4 M in Water) 関連文献
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
131771-47-6 (D-2-13CXylulose (~0.4 M in Water)) 関連製品
- 1854-25-7(2-Keto-D-Glucose)
- 8013-17-0(Invertose)
- 131771-71-6(D-erythro-2-Pentulose-2-13C(9CI))
- 7776-48-9(L-Fructose (~1.1 M aqueous solution))
- 3615-56-3(D-Sorbose)
- 57-48-7(D-Fructose)
- 87-81-0(D-Tagatose)
- 53188-23-1((3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one)
- 139657-62-8(D-Ribose-5-13C)
- 87-79-6(L-Sorbose)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
